

Spectroscopic Profile of 2,2'-Diiodobiphenyl: A Technical Guide

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Compound of Interest

Compound Name: **2,2'-Diiodobiphenyl**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **2,2'-Diiodobiphenyl** (CAS No. 2236-52-4), a halogenated aromatic compound of interest in synthetic chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The empirical formula for **2,2'-Diiodobiphenyl** is $C_{12}H_8I_2$, with a molecular weight of 406.00 g/mol. [1] The subsequent tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Data:

Detailed experimental 1H NMR data such as chemical shifts and coupling constants for **2,2'-Diiodobiphenyl** are not readily available in the public domain. For analysis, it is anticipated that the aromatic protons would appear in the range of δ 7.0-8.0 ppm. The protons ortho to the iodine atoms would likely be the most deshielded and appear further downfield. Due to the complexity of the overlapping signals in the aromatic region, 2D NMR techniques such as COSY and NOESY would be beneficial for definitive assignments.

¹³C NMR Data:

While a definitive peak list is not publicly available, a ¹³C NMR spectrum for **2,2'-Diiodobiphenyl** is indexed in spectral databases.^[1] The aromatic carbons are expected to resonate in the region of δ 120-150 ppm. The carbon atoms bonded to the iodine (C-I) would exhibit a distinct chemical shift, typically shifted to a higher field (lower ppm) compared to unsubstituted carbons due to the heavy atom effect of iodine. The quaternary carbons involved in the biphenyl linkage would also have a characteristic chemical shift.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum for **2,2'-Diiodobiphenyl** is available.^[1] The interpretation of the spectrum would focus on characteristic absorption bands for aromatic compounds.

| Vibration Type | Expected Absorption Range (cm ⁻¹) |
|------------------------|---|
| C-H stretch (aromatic) | 3100 - 3000 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-H out-of-plane bend | 900 - 675 |
| C-I stretch | ~500 |

Mass Spectrometry (MS)

The mass spectrum of **2,2'-Diiodobiphenyl** has been recorded, likely using gas chromatography-mass spectrometry (GC-MS).

| m/z | Relative Intensity | Assignment |
|-----|--------------------|---|
| 406 | Present | Molecular Ion [M] ⁺ |
| 279 | Top Peak | [M-I] ⁺ |
| 152 | 2nd Highest | [M-2I] ⁺ (Biphenyl radical cation) |

The fragmentation pattern is characterized by the sequential loss of iodine atoms, leading to the biphenyl radical cation as a stable and abundant fragment.

Experimental Protocols

Detailed experimental protocols for the acquisition of the above-referenced spectra for **2,2'-Diiodobiphenyl** are not explicitly published. However, the following provides a general methodology for each technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of **2,2'-Diiodobiphenyl** would be dissolved in a deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00). ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ^1H NMR, standard pulse sequences would be used. For ^{13}C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy:

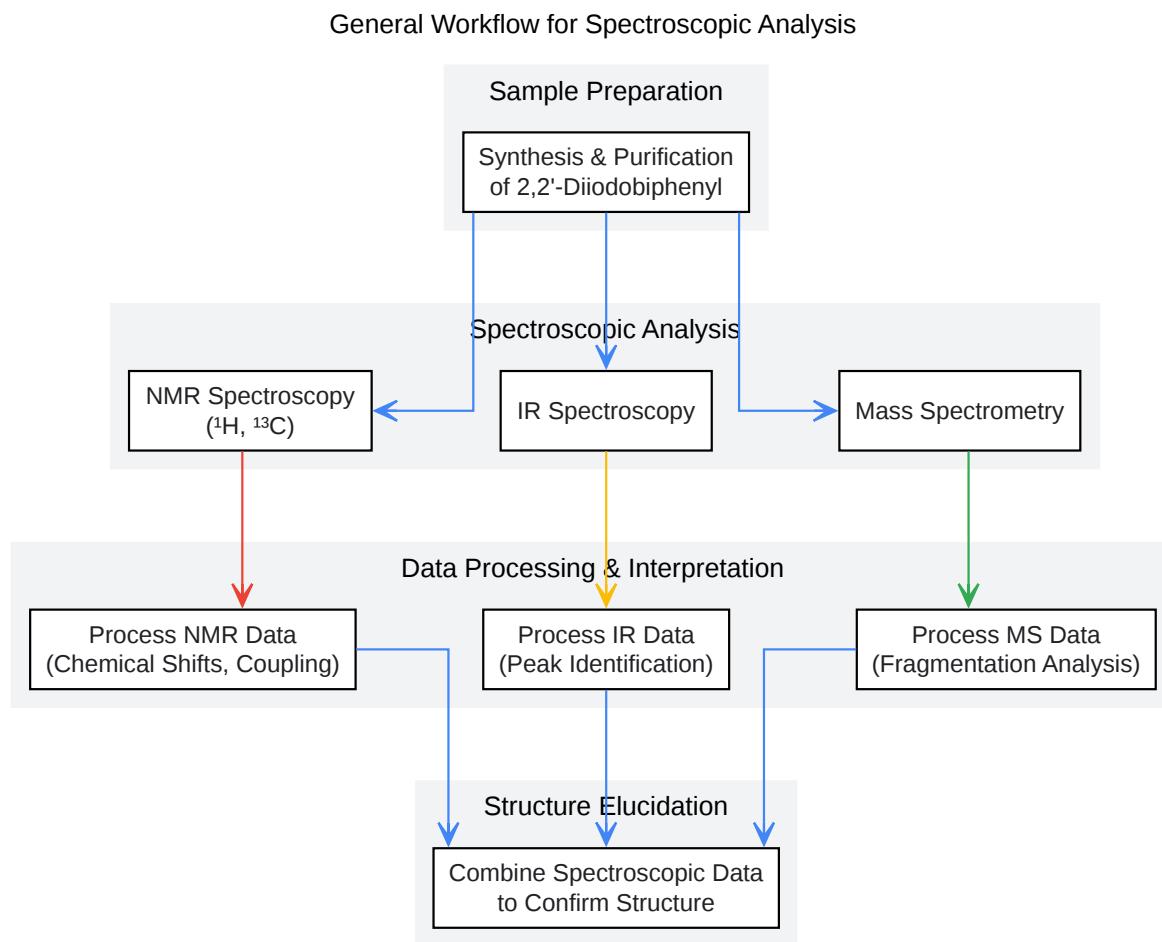
For a solid sample like **2,2'-Diiodobiphenyl**, an IR spectrum can be obtained using various techniques. One common method is Attenuated Total Reflectance (ATR), where the solid sample is placed directly onto a crystal (e.g., diamond or germanium) and the IR beam is passed through it. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

For a volatile compound like **2,2'-Diiodobiphenyl**, Electron Ionization (EI) is a common ionization technique, often coupled with a Gas Chromatograph (GC) for sample introduction. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like **2,2'-Diiiodobiphenyl**.



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2,2'-Diiodobiphenyl | C12H8I2 | CID 137510 - PubChem [pubchem.ncbi.nlm.nih.gov]
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